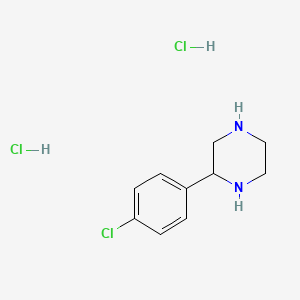

2-(4-Chlorophenyl)piperazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.2ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;;/h1-4,10,12-13H,5-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKKAACZISPRMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-(4-chlorophenyl)piperazine

Introduction: The Piperazine Moiety as a Cornerstone in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, represents one of the most prolific and versatile scaffolds in modern drug discovery.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, have cemented its status as a "privileged structure." This guide provides an in-depth technical exploration of a key member of this chemical class: 2-(4-chlorophenyl)piperazine. We will trace its historical synthesis, dissect the evolution of its preparation, and illuminate the chemical logic that has made it a valuable precursor in the development of a diverse array of pharmaceuticals.

Part 1: Foundational Syntheses of Arylpiperazines

Classical Approach: Condensation of a Substituted Aniline with Bis(2-chloroethyl)amine

A foundational and illustrative method for the synthesis of N-arylpiperazines involves the condensation of a substituted aniline with bis(2-chloroethyl)amine or a similar dihaloalkane. This approach, while historically significant, often contended with challenges in yield and purification due to the potential for polymerization and side reactions.

The logical underpinning of this reaction is the nucleophilic character of the aniline nitrogen attacking the electrophilic carbon of the chloroethyl group. The reaction proceeds in two successive nucleophilic substitution steps to form the heterocyclic ring.

Figure 1: A conceptual workflow of the classical synthesis of 2-(4-chlorophenyl)piperazine via condensation.

Experimental Protocol: A Representative Classical Synthesis

The following protocol is a representative example based on classical methodologies for arylpiperazine synthesis:

-

Reaction Setup: To a solution of 4-chloroaniline in a high-boiling point solvent such as xylene, add bis(2-chloroethylamine) hydrochloride.

-

Base Addition: A base, such as sodium carbonate or triethylamine, is added to neutralize the hydrochloride and facilitate the nucleophilic attack of the aniline.

-

Heating: The reaction mixture is heated to reflux for an extended period to drive the condensation and cyclization.

-

Workup and Purification: Upon cooling, the reaction mixture is washed with water to remove inorganic salts. The organic layer is then subjected to distillation or crystallization to isolate the 2-(4-chlorophenyl)piperazine product.

The primary drawback of this method is the potential for the formation of polymeric byproducts, which complicates purification and often leads to lower yields.

Part 2: The Evolution of Synthetic Strategies

As the importance of arylpiperazines in medicinal chemistry grew, so did the demand for more efficient, scalable, and versatile synthetic methods. The latter half of the 20th century and the early 21st century witnessed the advent of transition metal-catalyzed cross-coupling reactions, which revolutionized the synthesis of these valuable compounds.

Modern Era: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and widely adopted method for the formation of carbon-nitrogen bonds.[4] This palladium-catalyzed cross-coupling reaction provides a highly efficient route to arylpiperazines, offering significant advantages over classical methods in terms of yield, substrate scope, and reaction conditions.

The catalytic cycle of the Buchwald-Hartwig amination is a testament to the elegance of organometallic chemistry. It involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the piperazine and subsequent reductive elimination to yield the desired N-arylpiperazine and regenerate the palladium(0) catalyst.

Sources

An In-Depth Technical Guide to the Neuronal Mechanism of Action of 2-(4-chlorophenyl)piperazine dihydrochloride (pCPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the neuronal mechanism of action of 2-(4-chlorophenyl)piperazine dihydrochloride (pCPP), a psychoactive compound belonging to the phenylpiperazine class. Drawing upon available data for pCPP and extensive research on its close structural isomer, m-chlorophenylpiperazine (mCPP), this document elucidates the compound's complex interactions with key neurotransmitter systems. The primary focus is on its multifaceted engagement with the serotonergic system, including its role as a non-selective serotonin receptor agonist and potential serotonin releasing agent. Furthermore, this guide explores its influence on dopaminergic and noradrenergic pathways. Detailed experimental protocols are provided to empower researchers to further investigate the neuropharmacological profile of pCPP and similar compounds.

Introduction: The Phenylpiperazine Class and the Significance of pCPP

The phenylpiperazine class of compounds has garnered significant interest in neuroscience and pharmacology due to the diverse psychoactive properties exhibited by its members. These compounds, characterized by a piperazine ring attached to a phenyl group, often display complex interactions with monoaminergic neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE). 2-(4-chlorophenyl)piperazine (pCPP) is a notable member of this class, though it remains less extensively characterized than its meta-substituted isomer, m-chlorophenylpiperazine (mCPP). Scientific investigations suggest that pCPP possesses serotonergic effects, likely functioning as a non-selective serotonin receptor agonist and potentially as a serotonin releasing agent[1]. Understanding the precise neuronal mechanisms of pCPP is crucial for elucidating its psychoactive effects and potential therapeutic or toxicological implications.

This guide will synthesize the current understanding of pCPP's mechanism of action by integrating direct findings with the more comprehensive data available for mCPP, providing a robust framework for future research.

Unraveling the Mechanism of Action: A Multi-Target Profile

The neuronal effects of pCPP are predicated on its interactions with a variety of molecular targets within the central nervous system. Its primary sphere of influence is the serotonergic system, with additional modulation of the dopamine and norepinephrine systems.

The Serotonergic System: A Primary Target

pCPP's interaction with the serotonergic system is multifaceted, involving both direct receptor binding and potential modulation of serotonin transport.

While specific binding affinity data for pCPP across all serotonin receptor subtypes is not extensively documented, the wealth of information on its isomer, mCPP, provides a strong predictive framework. mCPP exhibits broad affinity for a range of serotonin receptors, acting as an agonist at most of them[2]. It displays significant affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, and 5-HT7 receptors[2]. Given the structural similarity, it is highly probable that pCPP shares a similar, non-selective agonist profile at these receptors. This broad agonism contributes to a complex array of downstream signaling events, influencing mood, cognition, and behavior.

Evidence suggests that phenylpiperazines can act as serotonin releasing agents. This mechanism involves interaction with the serotonin transporter (SERT), leading to a non-exocytotic, carrier-mediated release of serotonin into the synaptic cleft. Studies on mCPP have shown that it can increase extracellular serotonin levels through a mechanism involving the serotonin transporter[3]. It is plausible that pCPP also functions as a serotonin releasing agent, contributing to a rapid and significant increase in synaptic serotonin concentrations.

The Dopaminergic System: Modulatory Effects

The influence of phenylpiperazines extends to the dopaminergic system, although generally with lower potency than their effects on the serotonergic system. Studies on mCPP have shown that at higher doses, it can lead to an increase in dopamine metabolism, suggesting an indirect modulatory effect likely mediated by its primary action on serotonin systems[4]. Some analogues of chlorophenylpiperazine have been found to have a high affinity for the dopamine transporter (DAT)[5]. While direct, high-affinity binding of pCPP to dopamine receptors may be limited, its ability to modulate serotonin pathways can indirectly influence dopaminergic neurotransmission, impacting reward, motivation, and motor control.

The Noradrenergic System: A Secondary Interaction

The norepinephrine system is another target for phenylpiperazine compounds. mCPP has been shown to have an affinity for α1 and β-adrenergic receptors, with Ki values similar to norepinephrine itself[4]. It also has a measurable affinity for the norepinephrine transporter (NET)[2]. These interactions suggest that pCPP could also modulate noradrenergic signaling, which is involved in arousal, attention, and stress responses.

Summary of Receptor and Transporter Interactions

The following table summarizes the known and inferred binding affinities and functional activities of pCPP, primarily based on data from its isomer mCPP. It is critical for researchers to experimentally determine the specific binding profile of pCPP to confirm these predictions.

| Target | Known/Inferred Affinity (Ki, nM) for mCPP | Likely Functional Activity of pCPP | Key Neuronal Pathways Affected |

| Serotonin Receptors | |||

| 5-HT1A | High | Agonist | Mood, anxiety, cognition |

| 5-HT1B/1D | High | Agonist | Mood, aggression, vasoconstriction |

| 5-HT2A | Moderate | Partial Agonist | Perception, cognition, mood |

| 5-HT2B | High | Antagonist | Cardiovascular function, mood |

| 5-HT2C | High | Agonist | Appetite, mood, anxiety |

| 5-HT3 | Moderate | Agonist | Nausea, anxiety |

| Monoamine Transporters | |||

| SERT | Moderate (IC50 = 230 nM for mCPP)[3] | Substrate/Releaser | Serotonin reuptake and release |

| DAT | Low to Moderate[5] | Weak Inhibitor/Releaser | Dopamine reuptake and release |

| NET | Moderate[2] | Weak Inhibitor | Norepinephrine reuptake |

| Adrenergic Receptors | |||

| α1-adrenergic | Moderate[4] | Agonist/Antagonist | Arousal, blood pressure |

| α2-adrenergic | Moderate | Agonist/Antagonist | Autonomic function, mood |

| β-adrenergic | Moderate[4] | Agonist/Antagonist | Arousal, cardiac function |

Visualizing the Neuronal Pathways

To better understand the complex interplay of pCPP with neuronal signaling, the following diagrams illustrate its proposed mechanism of action at the synapse.

Caption: Proposed mechanism of pCPP at a serotonergic synapse.

Caption: Indirect and direct modulatory effects of pCPP at a dopaminergic synapse.

Methodologies for Elucidating the Mechanism of Action

A thorough investigation of pCPP's neuronal mechanism of action requires a combination of in vitro and in vivo experimental approaches. The following protocols provide a framework for such studies.

In Vitro Characterization: Receptor Binding and Functional Assays

Objective: To determine the binding affinity (Ki) of pCPP for a panel of neurotransmitter receptors and transporters.

Protocol:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex, striatum) or cultured cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors), and varying concentrations of pCPP.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of pCPP.

-

Determine the IC50 value (the concentration of pCPP that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Assessment: Neurochemical and Behavioral Effects

Objective: To measure the effects of pCPP administration on extracellular levels of serotonin, dopamine, and their metabolites in specific brain regions of freely moving animals.

Protocol:

-

Probe Implantation:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, striatum).

-

Secure the cannula with dental cement and allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe into the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer pCPP (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

-

-

Neurochemical Analysis:

-

Analyze the dialysate samples for serotonin, dopamine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration.

-

Plot the percentage change in neurotransmitter levels over time.

-

Objective: To map the neuronal populations activated by pCPP administration by detecting the expression of the immediate early gene c-Fos, a marker of neuronal activity.

Protocol:

-

Drug Administration and Tissue Collection:

-

Administer pCPP or vehicle to the animals.

-

After a set time (e.g., 90-120 minutes), deeply anesthetize the animals and perfuse them transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the brains and post-fix them in the same fixative.

-

-

Immunohistochemistry:

-

Cryoprotect the brains in a sucrose solution and section them on a cryostat.

-

Incubate the sections with a primary antibody against c-Fos.

-

Wash the sections and incubate them with a biotinylated secondary antibody.

-

Amplify the signal using an avidin-biotin-peroxidase complex.

-

Visualize the c-Fos positive cells using a chromogen (e.g., DAB) or a fluorescent tag.

-

-

Microscopy and Analysis:

-

Examine the sections under a microscope and quantify the number of c-Fos-positive cells in different brain regions.

-

Compare the pattern of c-Fos expression between pCPP-treated and control animals.

-

Conclusion and Future Directions

This compound (pCPP) is a psychoactive compound with a complex neuropharmacological profile, primarily characterized by its interactions with the serotonergic system. Based on the extensive data available for its isomer, mCPP, it is proposed that pCPP acts as a non-selective serotonin receptor agonist and a serotonin releasing agent. It also likely exhibits modulatory effects on dopaminergic and noradrenergic pathways.

This technical guide provides a foundational understanding of pCPP's mechanism of action and offers detailed methodologies for its further investigation. Future research should prioritize the comprehensive characterization of pCPP's binding affinity and functional activity at a wide range of neuronal targets. In vivo studies combining neurochemical and behavioral analyses will be essential to fully elucidate the physiological and psychological effects of this compound. A deeper understanding of the neuronal mechanisms of pCPP will not only advance our knowledge of the phenylpiperazine class but also contribute to the broader field of neuropharmacology and drug development.

References

-

The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. (1995). NeuroReport, 6(16), 2150-2152. [Link]

-

meta-Chlorophenylpiperazine. In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. (1992). Psychopharmacology, 107(2-3), 229-35. [Link]

-

Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. (1981). Neurochemistry International, 3(3-4), 239-44. [Link]

-

Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. (2013). Bioorganic & Medicinal Chemistry Letters, 23(24), 6920-6922. [Link]

- This citation is not directly referenced in the text but provides relevant background on phenylpiperazines.

- This citation is not directly referenced in the text but provides relevant background on phenylpiperazines.

-

para-Chlorophenylpiperazine. In Wikipedia. Retrieved January 18, 2026, from [Link]

Sources

- 1. para-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Spectroscopic Analysis of 2-(4-chlorophenyl)piperazine Dihydrochloride: A Technical Guide

Foreword: The Analytical Imperative in Drug Development

In the landscape of modern pharmaceutical development and chemical research, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality; it is the bedrock of safety, efficacy, and reproducibility. Arylpiperazine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous CNS-active drugs.[1] The subject of this guide, 2-(4-chlorophenyl)piperazine dihydrochloride, represents a critical molecular entity whose precise characterization is paramount. This document is structured not as a rigid protocol, but as a logical, in-depth exploration of the molecule through the lens of modern spectroscopic techniques. We will delve into the "why" behind our analytical choices, providing a framework for researchers, scientists, and drug development professionals to approach the structural elucidation of this and similar compounds with confidence and scientific rigor.

Molecular Structure and Analytical Strategy

This compound is a salt, a form often chosen to enhance the stability and aqueous solubility of the parent compound.[2] This dihydrochloride formulation dictates our analytical approach, particularly in sample preparation and the interpretation of spectroscopic data, as both piperazine nitrogens are protonated.

The core structure consists of three key regions, each yielding distinct spectroscopic signatures:

-

The 4-chlorophenyl Ring: A para-substituted aromatic system.

-

The Piperazine Ring: A saturated heterocycle with a chiral center at the C2 position.

-

The Dihydrochloride Salt Form: Protonated nitrogens (N-H⁺) and their associated counter-ions.

Our analytical workflow is designed to probe each of these features systematically, using a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, it provides an unambiguous map of the hydrogen and carbon framework.

Experimental Protocol: ¹H and ¹³C NMR

A self-validating protocol requires careful selection of solvent and standards.

-

Sample Preparation: Dissolve ~10-20 mg of this compound in 0.7 mL of deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: D₂O is an excellent choice due to the high solubility of the dihydrochloride salt. It will, however, lead to the exchange of the N-H⁺ protons with deuterium, causing their signals to disappear. DMSO-d₆ will preserve the N-H⁺ signals, which can be useful for confirming protonation, but they will appear as very broad peaks.

-

-

Internal Standard: Add a small amount of a suitable internal standard. For D₂O, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is recommended. For DMSO-d₆, tetramethylsilane (TMS) is standard.

-

Instrumentation: Acquire spectra on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion, particularly for the complex piperazine protons.

-

Data Acquisition: Record standard ¹H, ¹³C{¹H}, and, if necessary, 2D correlation spectra such as COSY (¹H-¹H) and HSQC (¹H-¹³C) to resolve ambiguities.

¹H NMR Data Interpretation: A Tale of Three Regions

The ¹H NMR spectrum can be logically divided into signals from the aromatic ring, the piperazine ring, and the exchangeable amine protons. The presence of a chiral center at C2 renders the protons on the piperazine ring diastereotopic, leading to more complex splitting patterns than in its symmetric 1-substituted analogue.

-

Aromatic Region (δ ≈ 7.3-7.6 ppm): The 1,4-disubstituted phenyl ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets.

-

The two protons ortho to the piperazine group (H-2', H-6') will be in a slightly different environment from the two protons ortho to the chlorine atom (H-3', H-5'). This results in two signals, each integrating to 2H.

-

-

Piperazine Region (δ ≈ 3.2-4.5 ppm): These aliphatic protons are significantly deshielded (shifted downfield) due to the electron-withdrawing effect of the adjacent protonated nitrogens.[3]

-

H-2: The single proton on the chiral carbon will be the most downfield of the aliphatic signals, likely appearing as a complex multiplet (dd or tt).

-

H-3, H-5, H-6: The remaining seven piperazine protons will appear as a series of complex, overlapping multiplets. 2D NMR is essential for definitive assignment.

-

-

Amine Protons (N-H⁺) (δ ≈ 9.0-12.0 ppm, in DMSO-d₆): These protons will appear as very broad singlets due to rapid chemical exchange and quadrupolar coupling with the ¹⁴N nucleus. Their presence is a key confirmation of the salt form.

¹³C NMR Data Interpretation: Carbon Skeleton Mapping

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments.

-

Aromatic Carbons (δ ≈ 118-150 ppm): Due to symmetry, four signals are expected for the phenyl ring.

-

C-4' (ipso-Cl): The carbon bearing the chlorine will be found around δ 130-135 ppm.

-

C-1' (ipso-N): The carbon attached to the piperazine ring will be the most deshielded aromatic carbon, around δ 145-150 ppm.

-

C-2'/C-6' & C-3'/C-5': Two signals for the four CH carbons, typically around δ 118-130 ppm.

-

-

Piperazine Carbons (δ ≈ 40-60 ppm): Due to the C2 substituent, all four piperazine carbons (C-2, C-3, C-5, C-6) are chemically non-equivalent and should give rise to four distinct signals.

-

C-2: The chiral carbon attached to the aromatic ring will be the most downfield in this region, likely around δ 55-60 ppm.

-

C-3, C-5, C-6: The other three carbons will appear in the δ 40-50 ppm range.

-

Predicted NMR Data Summary

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |

| H-2', H-6' | ~7.5 | ~118 | Doublet |

| H-3', H-5' | ~7.4 | ~129 | Doublet |

| C-1' | - | ~148 | - |

| C-4' | - | ~132 | - |

| H-2 | ~4.4 | ~58 | Multiplet |

| H-3, H-5, H-6 | ~3.2 - 3.8 | ~40-48 | Overlapping Multiplets |

| N-H⁺ | ~9.0 - 12.0 (in DMSO-d₆) | - | Broad Singlet |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule, providing crucial evidence for the salt form and the aromatic/aliphatic components.

Experimental Protocol: Solid-State Analysis

-

Methodology: Use either the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR).

-

Causality: ATR is often preferred as it requires minimal sample preparation and avoids potential interactions between the sample and the KBr matrix. The compound is a solid crystalline material, making either method suitable.[4]

-

-

Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

Spectral Interpretation: Vibrational Fingerprints

The FT-IR spectrum is dominated by a few key features that validate the structure.[5][6]

-

N-H⁺ Stretch (≈ 2400-3000 cm⁻¹): This is the most diagnostic feature. A very broad and strong absorption band in this region is characteristic of an amine hydrochloride salt.[7] This is not a simple N-H stretch but a complex series of combination bands, often called "amine salt fingers."

-

C-H Stretches (≈ 2850-3100 cm⁻¹):

-

Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹.

-

Aliphatic C-H stretches from the piperazine ring appear as stronger bands just below 3000 cm⁻¹.

-

-

C=C Aromatic Ring Stretches (≈ 1470-1600 cm⁻¹): Two or more sharp bands in this region confirm the presence of the phenyl ring.

-

N-H⁺ Bend (≈ 1550-1610 cm⁻¹): A medium intensity band from the bending vibration of the secondary ammonium groups.

-

C-Cl Stretch (≈ 1080-1100 cm⁻¹): A strong band associated with the C-Cl bond on the aromatic ring.

-

Aromatic C-H Out-of-Plane Bend (≈ 820 cm⁻¹): A strong, sharp band in this region is highly characteristic of 1,4-disubstitution (para) on a benzene ring.

Predicted FT-IR Data Summary

| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity |

| 2400-3000 | N-H⁺ Stretch (Amine Salt) | Strong, Very Broad |

| 3050-3100 | Aromatic C-H Stretch | Medium-Weak |

| 2850-2980 | Aliphatic C-H Stretch | Medium-Strong |

| 1550-1610 | N-H⁺ Bend | Medium |

| 1470-1600 | Aromatic C=C Stretch | Medium, Sharp |

| 1080-1100 | Aryl C-Cl Stretch | Strong |

| ~820 | para-Disubstitution C-H Bend | Strong, Sharp |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the molecular weight of the parent compound and structural information through its fragmentation pattern. The choice of ionization technique is critical for analyzing a pre-formed salt.

Experimental Protocol: Electrospray Ionization (ESI)

-

Ionization Method: ESI is the method of choice.

-

Causality: As a soft ionization technique, ESI allows the analysis of polar, non-volatile salts directly from solution without derivatization. It will detect the protonated free base, [M+H]⁺, where 'M' is 2-(4-chlorophenyl)piperazine.

-

-

Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the compound in a solvent like methanol or acetonitrile with 0.1% formic acid to ensure complete protonation.

-

Mode of Operation: Acquire the spectrum in positive ion mode.

Data Interpretation: The Molecular Ion and Its Isotopic Signature

-

Parent Ion: The free base, C₁₀H₁₃ClN₂, has a monoisotopic mass of 196.08 Da.[8] The ESI-MS spectrum will show the protonated molecule, [M+H]⁺, at m/z 197.08 .

-

Isotopic Pattern: The most critical feature for confirming the elemental composition is the chlorine isotope pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, the spectrum must show:

-

An [M+H]⁺ peak at m/z 197.08.

-

An [M+2+H]⁺ peak at m/z 199.08 with approximately one-third the intensity of the m/z 197 peak. This 3:1 isotopic signature is a definitive confirmation of the presence of a single chlorine atom.

-

Fragmentation (MS/MS) Analysis

Tandem mass spectrometry (MS/MS) of the m/z 197 ion reveals the molecule's fragmentation logic.

Caption: Predicted ESI-MS/MS Fragmentation Pathway.

-

Key Fragments:

-

m/z 154: A common fragmentation pathway for N-arylpiperazines is the cleavage of the piperazine ring, leading to the [M+H - C₂H₅N]⁺ ion.[8]

-

m/z 111: Loss of the entire piperazine moiety to leave the chlorophenyl cation [Cl-C₆H₄]⁺. The characteristic 3:1 isotope pattern would also be seen at m/z 111/113.

-

m/z 86/56: Fragments corresponding to the piperazine ring itself.

-

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are primarily associated with the 4-chlorophenyl chromophore.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent such as ethanol or methanol.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer with a matched pair of quartz cuvettes (one for the sample, one for a solvent blank).

-

Data Acquisition: Scan the spectrum from approximately 400 nm down to 200 nm.

Spectral Interpretation

The spectrum is defined by the electronic transitions of the substituted benzene ring. The nitrogen of the piperazine acts as an auxochrome, modifying the absorption of the chlorobenzene chromophore.

-

λ_max (Maximum Absorbance): An absorption maximum (λ_max) is expected in the range of 255-265 nm . This corresponds to the π → π* transition of the benzene ring (the B-band), which is red-shifted and intensified by the auxochromic nitrogen and chloro substituents.[9] The protonation of the nitrogen may cause a slight hypsochromic (blue) shift compared to the free base. This value is useful for quantitative analysis via the Beer-Lambert Law, a cornerstone of quality control and formulation analysis.

Conclusion: A Unified Structural Verdict

The structural elucidation of this compound is achieved not by a single technique, but by the convergent validation from a suite of spectroscopic methods.

-

NMR provides the definitive C-H framework, confirming the substitution pattern and the unique environment of each proton and carbon.

-

FT-IR confirms the presence of all key functional groups and, most critically, provides clear evidence of the amine hydrochloride salt form through the characteristic broad N-H⁺ absorption.

-

Mass Spectrometry verifies the molecular weight and elemental formula via the parent ion's mass and the unique 3:1 isotopic pattern confirming the presence of chlorine.

-

UV-Vis characterizes the electronic properties of the aromatic system, providing a λ_max value useful for quantitative applications.

Together, these analyses form a self-validating system, providing the high-confidence data required for research, development, and regulatory submission. This guide provides the foundational principles and expected data for this specific molecule, establishing a robust framework for its analysis in any scientific setting.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 415628, 1-(2-Chlorophenyl)piperazine. Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

DergiPark. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Piperazine dihydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3870273, 2-(4-Chlorophenyl)piperazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Retrieved from [Link]

-

Royal Society of Chemistry. (2004). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Piperazine dihydrochloride [webbook.nist.gov]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

In-silico modeling of 2-(4-chlorophenyl)piperazine dihydrochloride receptor binding

An In-depth Technical Guide to the In-Silico Modeling of 2-(4-chlorophenyl)piperazine Dihydrochloride Receptor Binding

Authored By: A Senior Application Scientist

Abstract

This guide provides a comprehensive, in-depth technical framework for the in-silico investigation of this compound (pCPP) receptor binding. pCPP, a metabolite of the antidepressant trazodone, exhibits a complex pharmacological profile, interacting with various serotonin (5-HT) receptor subtypes. Understanding the molecular intricacies of these interactions is paramount for elucidating its mechanism of action and guiding the development of more selective therapeutic agents. We will move beyond a superficial listing of methods to a detailed exploration of the causality behind experimental choices in molecular docking and molecular dynamics simulations. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to G-protein coupled receptor (GPCR) ligand binding analysis.

Introduction: The Pharmacological Complexity of pCPP

2-(4-chlorophenyl)piperazine (pCPP) is the primary metabolite of the antidepressant drug trazodone and possesses its own distinct pharmacological activities. It is known to interact with multiple serotonin (5-HT) receptors, often with comparable affinities, making its overall effect in the central nervous system multifaceted. Notably, pCPP displays agonist activity at 5-HT1A, 5-HT1B, and 5-HT1D receptors, while acting as a partial agonist or antagonist at 5-HT2A and 5-HT2C receptors. This promiscuity presents a significant challenge in deconvoluting its precise physiological roles and side-effect profile. In-silico modeling offers a powerful and cost-effective avenue to dissect these interactions at an atomic level, providing insights that are often difficult to obtain through traditional experimental methods alone.

This guide will focus on establishing a robust and reproducible in-silico workflow to predict and analyze the binding of pCPP to its primary receptor targets. We will emphasize the importance of self-validating systems and the critical evaluation of computational predictions.

Theoretical Foundations of In-Silico Receptor-Ligand Modeling

The in-silico modeling of receptor-ligand interactions is predicated on the principles of molecular mechanics, which approximate the potential energy of a system as a function of its atomic coordinates. This allows for the exploration of conformational landscapes and the estimation of binding affinities.

Molecular Docking: Predicting Binding Poses

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves two main components: a search algorithm to generate a large number of possible binding poses and a scoring function to rank these poses based on their predicted binding affinity.

The choice of docking algorithm and scoring function is critical and should be tailored to the specific receptor-ligand system under investigation. For GPCRs, which often possess a flexible binding pocket, induced-fit docking protocols that allow for receptor side-chain flexibility can provide more accurate predictions than rigid-receptor approaches.

Molecular Dynamics (MD) Simulations: Elucidating Dynamic Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics simulations offer a dynamic view of the receptor-ligand complex over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the stability of binding poses, the role of specific amino acid residues in ligand recognition, and the influence of the ligand on receptor conformational changes.

The accuracy of MD simulations is heavily dependent on the quality of the force field, which defines the parameters for the potential energy function. For membrane-embedded proteins like GPCRs, it is also crucial to accurately model the lipid bilayer and solvent environment.

Experimental Workflow: A Self-Validating System

The following section details a step-by-step methodology for the in-silico modeling of pCPP binding to a representative serotonin receptor, the 5-HT2A receptor. This workflow is designed to be a self-validating system, with built-in checks and balances to ensure the reliability of the results.

Receptor Preparation

The quality of the initial receptor structure is paramount for the success of any in-silico modeling study.

Step-by-Step Protocol:

-

Obtain Receptor Structure: Download the crystal structure of the human 5-HT2A receptor from the Protein Data Bank (PDB). An appropriate entry would be PDB ID: 6A93, which represents the receptor in an antagonist-bound state.

-

Pre-processing:

-

Remove all non-essential molecules from the PDB file, including co-crystallized ligands, ions, and water molecules that are not directly involved in ligand binding.

-

Add hydrogen atoms to the protein, assuming a physiological pH of 7.4.

-

Assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) using a tool like H++ or PROPKA.

-

Check for and repair any missing residues or atoms using a loop modeling tool if necessary.

-

-

Define the Binding Site: Identify the binding pocket based on the location of the co-crystallized ligand in the experimental structure or through the use of binding site prediction algorithms. Define a grid box that encompasses this entire region for the subsequent docking calculations.

Ligand Preparation

Accurate representation of the ligand's chemical properties is equally critical.

Step-by-Step Protocol:

-

Obtain Ligand Structure: The 3D structure of 2-(4-chlorophenyl)piperazine can be obtained from a chemical database such as PubChem (CID 1197).

-

Protonation State: As we are modeling the dihydrochloride salt, it is crucial to ensure the piperazine ring is appropriately protonated at physiological pH. The two nitrogen atoms of the piperazine moiety will likely be protonated.

-

Energy Minimization: Perform a geometry optimization of the ligand using a suitable quantum mechanical method (e.g., DFT with B3LYP functional and a 6-31G* basis set) or a robust molecular mechanics force field (e.g., GAFF2). This ensures a low-energy starting conformation.

Molecular Docking

This phase predicts the most likely binding pose of pCPP within the 5-HT2A receptor.

Step-by-Step Protocol:

-

Select Docking Software: Utilize a well-validated docking program such as AutoDock Vina, Glide, or GOLD.

-

Configure Docking Parameters:

-

Define the prepared receptor and ligand files as input.

-

Specify the coordinates and dimensions of the grid box defined in the receptor preparation step.

-

Set the exhaustiveness of the search algorithm to a high value to ensure thorough sampling of the conformational space.

-

-

Run Docking Simulation: Execute the docking calculation.

-

Analyze Docking Poses:

-

Visualize the top-ranked docking poses in the context of the receptor binding site.

-

Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between pCPP and the receptor residues.

-

Cluster the resulting poses to identify the most populated and energetically favorable binding orientations.

-

Molecular Dynamics Simulation

MD simulations will assess the stability of the predicted binding pose and characterize the dynamics of the complex.

Step-by-Step Protocol:

-

System Setup:

-

Take the most promising docked pose of the pCPP-5-HT2A complex as the starting structure.

-

Embed the complex in a realistic lipid bilayer (e.g., a POPC membrane) using a tool like CHARMM-GUI.

-

Solvate the system with a water model (e.g., TIP3P) and add counter-ions to neutralize the system.

-

-

Select Force Field: Choose a well-established force field for biomolecular simulations, such as CHARMM36m for the protein and lipid components, and generate parameters for pCPP using a tool like CGenFF or Antechamber.

-

Minimization and Equilibration:

-

Perform a series of energy minimization steps to remove any steric clashes in the initial system.

-

Gradually heat the system to the target temperature (e.g., 310 K) while applying positional restraints to the protein and ligand heavy atoms.

-

Run a series of equilibration steps, gradually releasing the positional restraints to allow the system to relax.

-

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to ensure adequate sampling of the conformational space.

-

Trajectory Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex.

-

Analyze the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.

-

Monitor key intermolecular interactions (e.g., hydrogen bonds, salt bridges) between pCPP and the receptor over the course of the simulation.

-

Perform Principal Component Analysis (PCA) to identify the dominant modes of motion in the system.

-

Visualization and Data Presentation

Clear and concise visualization of the results is essential for their interpretation and communication.

3.5.1. Workflow Diagram

Caption: In-silico workflow for pCPP receptor binding analysis.

3.5.2. Quantitative Data Summary

| Parameter | Value/Metric | Interpretation |

| Docking Score (AutoDock Vina) | -8.5 kcal/mol (Example) | Predicted binding affinity. More negative values indicate stronger binding. |

| Ligand RMSD (MD Simulation) | 1.5 Å (Example) | Stability of the ligand in the binding pocket. Values < 2 Å suggest a stable pose. |

| Protein RMSD (MD Simulation) | 2.0 Å (Example) | Overall stability of the receptor structure during the simulation. |

| Key Interacting Residues | Asp155, Ser159, Phe339 (Example) | Amino acids forming significant and persistent interactions with the ligand. |

Authoritative Grounding and Trustworthiness

The protocols described herein are based on well-established and widely accepted methodologies in the field of computational drug design. The use of validated software packages and force fields is crucial for the reproducibility and reliability of the results.

-

Protein Data Bank (PDB): The primary repository for 3D structural data of large biological molecules. The use of experimentally determined structures provides a high-quality starting point for in-silico studies.

-

PubChem: A public database of chemical substances and their properties. It is an authoritative source for obtaining ligand structures and identifiers.

-

Force Fields (CHARMM36m, GAFF2): These are extensively parameterized and validated force fields that have been shown to perform well for a wide range of biomolecular systems.

-

Docking and MD Software (AutoDock Vina, GROMACS/AMBER): These are open-source and commercial software packages that are widely used and have been extensively tested by the scientific community.

It is imperative to perform control simulations, such as running an MD simulation of the apo receptor (without the ligand), to assess the intrinsic flexibility of the protein and to provide a baseline for comparison with the ligand-bound state. Additionally, where possible, computational predictions should be validated against experimental data, such as site-directed mutagenesis studies or structure-activity relationship (SAR) data.

Conclusion

The in-silico modeling of this compound receptor binding provides a powerful framework for understanding its complex pharmacology. By combining molecular docking and molecular dynamics simulations in a self-validating workflow, researchers can generate detailed hypotheses about the molecular determinants of ligand recognition and receptor activation. These insights can, in turn, guide the design of novel therapeutic agents with improved selectivity and reduced side effects. The methodologies outlined in this guide provide a robust starting point for such investigations, emphasizing the importance of careful system preparation, the use of validated tools, and the critical analysis of simulation results.

References

-

Protein Data Bank. (n.d.). RCSB PDB. Retrieved from [Link]

-

PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Jo, S., Kim, T., Iyer, V. G., & Im, W. (2008). CHARMM-GUI: a web-based graphical user interface for CHARMM. Journal of computational chemistry, 29(11), 1859–1865. [Link]

-

Van Der Spoel, D., Lindahl, E., Hess, B., Groenhof, G., Mark, A. E., & Berendsen, H. J. (2005). GROMACS: fast, flexible, and free. Journal of computational chemistry, 26(16), 1701–1718. [Link]

-

Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco. Retrieved from [Link]

-

Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of chemical information and modeling, 61(8), 3891–3898. [Link]

The Versatile Scaffold: A Technical Guide to 2-(4-chlorophenyl)piperazine Dihydrochloride in CNS Drug Discovery

Introduction: The Strategic Importance of the Arylpiperazine Moiety

In the landscape of central nervous system (CNS) drug discovery, the arylpiperazine scaffold stands out as a privileged structure, consistently featured in a multitude of clinically successful therapeutics.[1] Its unique combination of physicochemical properties—basicity, solubility, and conformational flexibility—renders it an invaluable building block for medicinal chemists.[1] This guide focuses on a particularly strategic precursor, 2-(4-chlorophenyl)piperazine dihydrochloride, and its pivotal role in the generation of novel CNS-active agents. We will delve into the synthetic nuances, the rationale behind its application, and the experimental protocols for derivatization and pharmacological evaluation, providing researchers and drug development professionals with a comprehensive understanding of its utility.

The presence of the 4-chlorophenyl group on the piperazine ring imparts a specific electronic and steric profile that has proven advantageous for targeting a range of CNS receptors, particularly those implicated in psychiatric and neurodegenerative disorders. This guide will explore the structure-activity relationships (SAR) that have emerged from derivatives of this core, offering insights into how subtle molecular modifications can profoundly influence target affinity and selectivity.

Physicochemical Properties and Synthesis of the Core Scaffold

A thorough understanding of the precursor's properties is fundamental to its effective utilization in multi-step organic synthesis.[2] this compound is a white to yellow solid, and its key physicochemical properties are summarized in the table below.[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂·2HCl | Chem-Impex |

| Molecular Weight | 269.6 g/mol | Chem-Impex |

| Appearance | White to yellow solid | Chem-Impex |

| Storage Conditions | 0-8 °C | Chem-Impex |

| CAS Number | 1185157-51-0 | Chem-Impex |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of arylpiperazines can be achieved through several routes, with a common and scalable method involving the cyclization of a substituted aniline with bis(2-chloroethyl)amine hydrochloride.[4] The following protocol outlines a representative synthesis, emphasizing the rationale behind each step to ensure a self-validating process.[5]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of bis(2-chloroethyl)amine hydrochloride

-

Rationale: This initial step creates the key electrophilic component for the subsequent cyclization reaction. The use of thionyl chloride is a standard and effective method for converting hydroxyl groups to chlorides.

-

Procedure:

-

To a stirred solution of diethanolamine in an appropriate solvent (e.g., chloroform), slowly add thionyl chloride at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.[6]

-

After the addition is complete, the reaction mixture is refluxed until the reaction is complete (monitored by TLC or GC).

-

Upon cooling, the product, bis(2-chloroethyl)amine hydrochloride, precipitates and can be collected by filtration.

-

Step 2: Cyclization with 4-chloroaniline

-

Rationale: This is the crucial ring-forming step. The reaction is typically carried out in a high-boiling point solvent to achieve the necessary temperature for the nucleophilic substitution and cyclization to occur. A base is often added to neutralize the HCl generated during the reaction.

-

Procedure:

-

A mixture of 4-chloroaniline, bis(2-chloroethyl)amine hydrochloride, and a suitable base (e.g., sodium carbonate) in a high-boiling solvent (e.g., xylene or n-butanol) is heated to reflux.[3][6]

-

The reaction is monitored for the disappearance of starting materials.

-

After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

-

Step 3: Salt Formation

-

Rationale: Conversion to the dihydrochloride salt enhances the stability and water solubility of the final compound, which is often advantageous for storage and subsequent reactions.

-

Procedure:

-

The crude 2-(4-chlorophenyl)piperazine free base is dissolved in a suitable solvent (e.g., absolute ethanol).[7]

-

A stream of dry hydrogen chloride gas is passed through the solution, or a solution of HCl in a solvent like isopropanol is added.

-

The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Quality Control and Validation: Each step of the synthesis should be monitored by appropriate analytical techniques (TLC, GC-MS, NMR) to ensure the identity and purity of the intermediates and the final product.[5] The final product should be characterized by melting point, NMR, and elemental analysis to confirm its structure and purity.

Application in CNS Drug Discovery: From Precursor to Lead Compound

The true value of this compound lies in its role as a versatile starting material for the synthesis of a wide array of CNS drug candidates. Its derivatives have shown significant activity as antidepressants, antipsychotics, and potential treatments for neurodegenerative diseases.

Case Study: Synthesis of a High-Affinity Dopamine D4 Receptor Ligand

To illustrate the practical application of this precursor, we will detail the synthesis of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potent and selective dopamine D4 receptor ligand.[8] This compound serves as an excellent example of how the core scaffold can be elaborated to achieve high target affinity and selectivity.[8]

Experimental Protocol: Synthesis of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide

Step 1: N-Alkylation of 2-(4-chlorophenyl)piperazine

-

Rationale: This step introduces a flexible ethyl chain that will be further functionalized. The choice of a bromo- or chloro-substituted intermediate is common for such alkylations.

-

Procedure:

-

2-(4-chlorophenyl)piperazine (as the free base, generated from the dihydrochloride salt by neutralization with a base) is reacted with a suitable 2-haloethylamine derivative (e.g., N-(2-bromoethyl)phthalimide) in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., acetonitrile).

-

The reaction mixture is heated to reflux and monitored by TLC.

-

After completion, the product is isolated by extraction and purified by column chromatography.

-

Step 2: Deprotection of the Amine

-

Rationale: Removal of the protecting group (in this case, phthalimide) is necessary to expose the primary amine for the subsequent amide coupling reaction. Hydrazine is a standard reagent for phthalimide deprotection.

-

Procedure:

-

The product from Step 1 is dissolved in ethanol, and hydrazine hydrate is added.

-

The mixture is refluxed, leading to the precipitation of phthalhydrazide.

-

The solid is filtered off, and the filtrate containing the desired amine is concentrated.

-

Step 3: Amide Coupling

-

Rationale: This final step couples the amine with 3-methoxybenzoyl chloride to form the target compound. The use of a base is necessary to scavenge the HCl generated during the reaction.

-

Procedure:

-

The amine from Step 2 is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath.

-

Triethylamine is added, followed by the dropwise addition of 3-methoxybenzoyl chloride.

-

The reaction is stirred at room temperature until completion.

-

The product is isolated by extraction, purified by column chromatography, and characterized by NMR and mass spectrometry.

-

Self-Validating System: The purity and identity of the product at each step are confirmed by analytical methods. The final compound's purity is critical for accurate pharmacological evaluation.

Pharmacological Evaluation: Assessing CNS Receptor Affinity

The derivatization of the 2-(4-chlorophenyl)piperazine scaffold is guided by the desired pharmacological profile. A key step in the drug discovery process is to determine the binding affinity of the synthesized compounds for their intended CNS targets. Radioligand binding assays are a common and robust method for this purpose.[2]

Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D4 Receptor

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for the dopamine D4 receptor, using [³H]-spiperone as the radioligand.[9][10]

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor.

-

[³H]-spiperone (radioligand).

-

Test compound (e.g., N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide).

-

Unlabeled spiperone or another high-affinity D4 antagonist (for determination of non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

96-well plates.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Plate Setup: In a 96-well plate, set up wells for total binding, non-specific binding, and a range of concentrations of the test compound.

-

Incubation:

-

To each well, add the assay buffer.

-

Add the cell membrane preparation.

-

For non-specific binding wells, add a high concentration of unlabeled spiperone.

-

Add the various concentrations of the test compound to the appropriate wells.

-

Add a fixed concentration of [³H]-spiperone to all wells.

-

Incubate the plate at a specified temperature (e.g., room temperature) for a set time to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

Structure-Activity Relationships (SAR) and Rational Drug Design

The 2-(4-chlorophenyl)piperazine scaffold provides a rich platform for exploring SAR. By systematically modifying different parts of the molecule, researchers can optimize its affinity and selectivity for various CNS receptors.

Key Structural Modifications and their Impact:

-

Substitutions on the Phenyl Ring: Altering the electronic and steric properties of the phenyl ring can significantly impact receptor binding. The 4-chloro substituent is a common starting point, but other substitutions can be explored to fine-tune activity.

-

Modifications of the Piperazine Ring: While the piperazine ring itself is often conserved, its substitution pattern is crucial. The position of the aryl group (in this case, at the 2-position) can influence the molecule's conformation and interaction with the receptor binding pocket.

-

Elaboration of the Second Nitrogen: The second nitrogen of the piperazine ring is the primary point for derivatization. The nature of the substituent at this position largely dictates the compound's pharmacological profile. As seen in the case study, introducing an ethyl-amide linker led to high affinity for the D4 receptor.[8]

Comparative Binding Affinities of 2-(4-chlorophenyl)piperazine Derivatives:

The following table summarizes the binding affinities (Ki in nM) of several representative derivatives for key CNS receptors, illustrating the impact of structural modifications.

| Compound | Linker/Terminal Group | D4 Ki (nM) | D2 Ki (nM) | 5-HT1A Ki (nM) |

| A | -CH₂-CH₂-NH-CO-(3-methoxyphenyl) | 0.057[1] | >10,000[1] | >10,000[1] |

| B | -CH₂-CH₂-CH₂-NH-CO-(3-methoxyphenyl) | 7.8[11] | - | - |

| C | -CH₂-pyrazolo[1,5-a]pyridine | - | - | - |

| D | -CH₂-CH₂-CH₂-triazolo[4,3-a]pyridin-3(2H)-one | - | - | High Affinity |

Note: A direct comparison of Ki values across different studies should be done with caution due to variations in experimental conditions. The data presented here is for illustrative purposes.

Visualizing the Drug Discovery Workflow and Key Relationships

Diagrams are essential tools for visualizing complex processes and relationships in drug discovery.

Caption: A generalized workflow for CNS drug discovery starting from the 2-(4-chlorophenyl)piperazine precursor.

Caption: Relationship between the 2-(4-chlorophenyl)piperazine scaffold, its primary CNS targets, and therapeutic applications.

Conclusion: A Foundation for Future CNS Therapeutics

This compound has firmly established its value as a cornerstone in the edifice of CNS drug discovery. Its synthetic accessibility and the rich pharmacological landscape of its derivatives make it a continuing focus of research and development. This guide has provided an in-depth look at the practical aspects of working with this precursor, from its synthesis and derivatization to its pharmacological evaluation. By understanding the principles outlined herein, researchers are better equipped to leverage the potential of the arylpiperazine scaffold in the quest for novel and improved treatments for a range of debilitating neurological and psychiatric disorders.

References

-

Organic Syntheses Procedure. (n.d.). 1-BENZYLPIPERAZINE. Retrieved from [Link]

-

SV ChemBioTech. (n.d.). Multi-Step Organic Synthesis. Retrieved from [Link]

- Perrone, R., Berardi, F., Colabufo, N. A., Leopoldo, M., & Tortorella, V. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry, 41(24), 4903–4909.

-

PubChem. (n.d.). 2-(4-Chlorophenyl)piperazine. Retrieved from [Link]

- Dayalan, S., Murugan, R., & Krishnasamy, V. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 23(12), 5042-5046.

- Suzhou Jonathan New Materials Technology Co Ltd. (2016).

-

Geroprotectors.org. (n.d.). N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. Retrieved from [Link]

- Lambat, T. L., & Deo, S. (2016). Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}. International Journal of ChemTech Research, 9(5), 710-717.

- Expert Opinion on Drug Discovery. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.

- Bioorganic & Medicinal Chemistry Letters. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6773-6777.

- Journal of Medicinal Chemistry. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270-277.

-

SV ChemBioTech. (n.d.). Quality Control in Chemical Industry: Policies & Regulations. Retrieved from [Link]

- Current Topics in Medicinal Chemistry. (2021). Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements. Current Topics in Medicinal Chemistry, 21(24), 2157-2169.

-

ChEMBL. (n.d.). Assay: DRUGMATRIX: Dopamine D4.2 radioligand binding (ligand: [3H] Spiperone) (CHEMBL1909142). Retrieved from [Link]

- Central Nervous System Agents in Medicinal Chemistry. (2017). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Central Nervous System Agents in Medicinal Chemistry, 17(3), 229-238.

- Journal of Molecular Structure. (2023). Six new salts prepared by acid-base reactions containing 4-(2-methoxyphenyl)piperazin-1-ium cation (2-MeOPP) with simple organic-acid anions, namely pentafluorobenzoate, (I); (2R,3R)-tartrate dihydrate, (II); succinate trihydrate, (III); or 4-phenylpiperazin-1-ium cation (PP) with 4-chlorobenzoate monohydrate, (IV); 3-chloroben- zoate monohydrate, (V) and succinate (VI) have been structurally characterised using single-crystal X-ray diffraction. Journal of Molecular Structure, 1282, 135221.

- Journal of Neuroscience Methods. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 189(2), 251-258.

- Journal of Medicinal Chemistry. (2001). Comparative molecular field analysis of dopamine D4 receptor antagonists including 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo-[2,3-b]pyridine (L-745,870), and clozapine. Journal of Medicinal Chemistry, 44(8), 1151-1157.

- CN102786497A - Preparation method of piperazine compound and intermediate thereof. (2012).

- Molecules. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.

-

Chemistry LibreTexts. (2020). 10.10: An Introduction to Multiple Step Synthesis. Retrieved from [Link]

-

DSpace@MIT. (2015). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. Retrieved from [Link]

- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5824.

- Molecules. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)

- Psychopharmacology. (2011). Comparative pharmacology of antipsychotics possessing combined dopamine D2 and serotonin 5-HT1A receptor properties. Psychopharmacology, 216(4), 451-473.

- ChemBioChem. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1769-1775.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

FR. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(3-methoxybenzoyl)-piperazine. Retrieved from [Link]

- Biological Psychiatry. (1991). m-Chlorophenylpiperazine as a probe of serotonin function.

- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research.

-

CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multi-Step Organic Synthesis | SV ChemBioTech [svchembiotech.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. CN102786497A - Preparation method of piperazine compound and intermediate thereof - Google Patents [patents.google.com]

- 5. fluxcontinu.umontreal.ca [fluxcontinu.umontreal.ca]

- 6. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assay: DRUGMATRIX: Dopamine D4.2 radioligand binding (ligand: [3H] Spiperone) (CHEMBL1909142) - ChEMBL [ebi.ac.uk]

- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Serotonergic Effects of 2-(4-chlorophenyl)piperazine dihydrochloride (pCPP)

Abstract

This technical guide provides a comprehensive investigation into the serotonergic effects of 2-(4-chlorophenyl)piperazine dihydrochloride (pCPP), a compound of significant interest in neuropharmacology. As a key metabolite of the antidepressant trazodone, understanding the distinct pharmacological profile of pCPP is crucial for researchers, scientists, and drug development professionals.[1][2][3] This document delves into the molecular mechanisms, receptor interactions, and the subsequent physiological and behavioral outcomes associated with pCPP's activity within the serotonergic system. We will explore established in-vitro and in-vivo methodologies for characterizing its effects, offering detailed protocols and explaining the rationale behind experimental design. The aim is to equip researchers with the foundational knowledge and practical insights necessary to rigorously investigate the complex pharmacology of pCPP and similar compounds.

Introduction: The Significance of pCPP in Serotonergic Research

The serotonin (5-hydroxytryptamine, 5-HT) system is a cornerstone of neuroscience research, implicated in a vast array of physiological processes including mood, cognition, and sleep.[4] Consequently, molecules that modulate this system are of immense therapeutic and scientific interest. 2-(4-chlorophenyl)piperazine, more commonly encountered in its dihydrochloride salt form (pCPP), has emerged as a noteworthy compound due to its multifaceted interaction with serotonin receptors.

Initially recognized as the primary active metabolite of the antidepressant trazodone, pCPP itself exhibits a distinct and complex pharmacological profile.[1][2][3] Unlike its parent compound, pCPP demonstrates a range of agonist and antagonist activities at various serotonin receptor subtypes.[5] This dualistic nature makes it a valuable tool for dissecting the intricate roles of different 5-HT receptors in both normal and pathological states. Furthermore, its use in preclinical studies has provided insights into conditions like anxiety and obsessive-compulsive disorder (OCD).[6] This guide will systematically unravel the serotonergic effects of pCPP, from its fundamental receptor binding characteristics to its influence on complex behaviors.

Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective use in experimental settings.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C10H15Cl3N2 |

| Molecular Weight | 269.6 g/mol |

| CAS Number | Not explicitly available in search results |

| MDL Number | MFCD03840170 |

Table 1: Physicochemical properties of this compound.[7]

The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, a critical factor for in-vitro and in-vivo experimental preparations.[8]

Molecular Mechanisms of Action: pCPP and the Serotonin Receptor Family

The serotonergic effects of pCPP are dictated by its binding affinity and functional activity at various 5-HT receptor subtypes. The serotonin receptor family is a large and diverse group of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3), each mediating distinct downstream signaling cascades.[9][10]

Receptor Binding Profile

The initial step in characterizing a compound's pharmacological action is to determine its affinity for a range of relevant receptors. This is typically achieved through competitive radioligand binding assays.

| Receptor Subtype | Reported Activity of pCPP (as a metabolite of trazodone) |

| 5-HT1A | Agonist properties have been suggested.[11] |

| 5-HT1B | Antagonist properties have been suggested.[11] |

| 5-HT2A | Antagonist[12] |

| 5-HT2B | Partial Agonist[3] |

| 5-HT2C | Agonist[3][12][13] |

Table 2: Summary of pCPP's reported activity at key serotonin receptor subtypes. It's important to note that pCPP is often studied in the context of being a metabolite of trazodone, and its independent, comprehensive binding profile may require further dedicated investigation.

The mixed agonist-antagonist profile of pCPP underscores its complexity. For instance, its agonism at 5-HT2C receptors is thought to contribute to some of its anxiogenic and anorectic effects, while its activity at other receptors may modulate these or produce other physiological responses.[13]

Signaling Pathways

The interaction of pCPP with its target receptors initiates a cascade of intracellular events. Understanding these signaling pathways is crucial for interpreting the compound's cellular and systemic effects.

Caption: Simplified signaling pathways for pCPP at 5-HT2C and 5-HT2A receptors.

In-Vitro Methodologies for Characterizing Serotonergic Effects

A robust in-vitro experimental plan is the bedrock for understanding the molecular pharmacology of a compound like pCPP. These assays provide quantitative data on receptor affinity and functional activity in a controlled cellular environment.

Radioligand Binding Assays

Principle: These assays measure the affinity of a test compound (pCPP) for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity and specificity.

Experimental Protocol: 5-HT2C Receptor Binding Assay

-

Preparation of Cell Membranes:

-

Culture HEK293 cells stably expressing the human 5-HT2C receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-mesulergine).

-

Add increasing concentrations of unlabeled pCPP.

-

To determine non-specific binding, add a high concentration of a known 5-HT2C ligand (e.g., mianserin) to a separate set of wells.

-

Add the prepared cell membranes to initiate the binding reaction.

-